molecular formula C13H14N2O3S B6603597 ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 2243515-59-3

ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B6603597
CAS RN: 2243515-59-3
M. Wt: 278.33 g/mol
InChI Key: MXHMSBNKNVWFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (EMMTP) is a small molecule compound found in nature and has been synthesized for use in various scientific research applications. It is a heterocyclic compound containing a combination of sulfur, nitrogen, and carbon atoms and is a member of the thienopyrimidine family. EMMTP has been studied for its potential as an anti-inflammatory, antifungal, and antiviral agent and has been used in a variety of research applications.

Scientific Research Applications

Novel Synthesis Methods

A study by Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including compounds similar to ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate. This method involved the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate from various starting materials, showcasing a new approach to synthesizing these types of compounds (Santilli, Kim, & Wanser, 1971).

Antimicrobial Applications

The antimicrobial properties of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives were studied by Vlasov, Chernykh, and Osolodchenko (2015). They developed an effective method for the synthesis of these derivatives and found that certain compounds, especially those with an n-butyl substituent, demonstrated high inhibitory activity against Candida albicans fungi (Vlasov, Chernykh, & Osolodchenko, 2015).

Synthesis of Related Heterocycles

A study by Bakhite, Al‐Sehemi, and Yamada (2005) reported on the synthesis of related heterocyclic compounds like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines. These compounds were synthesized from ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in creating diverse molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Quantum Chemical Studies

Mamarakhmonov, Belen’kii, Chuvylkin, and Asqarov (2016) conducted quantum chemical studies on thieno[2,3-d]pyrimidine derivatives, providing insights into the energies, electronic structures, and molecular geometries of these compounds. Such studies are crucial for understanding the reactivity and potential applications of these molecules in various fields (Mamarakhmonov et al., 2016).

properties

IUPAC Name

ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-4-17-13(16)11-6(2)8-9(10-7(3)18-10)14-5-15-12(8)19-11/h5,7,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHMSBNKNVWFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)C3C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.